1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one
CAS No.: 2098134-24-6
Cat. No.: VC3134542
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098134-24-6 |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | 1-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]-2-(methylamino)ethanone |
| Standard InChI | InChI=1S/C13H24N2O2/c1-3-17-9-11-8-15(12(16)7-14-2)10-13(11)5-4-6-13/h11,14H,3-10H2,1-2H3 |
| Standard InChI Key | GTPRVKKUBVUPIK-UHFFFAOYSA-N |
| SMILES | CCOCC1CN(CC12CCC2)C(=O)CNC |
| Canonical SMILES | CCOCC1CN(CC12CCC2)C(=O)CNC |
Introduction
1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one is a complex organic compound featuring a spirocyclic structure. This compound incorporates both an amine and a carbonyl functional group, which are crucial for its chemical reactivity and biological activity. The molecular formula of this compound is C13H24N2O2, with a molecular weight of 240.34 g/mol .
Synthesis and Applications
The synthesis of 1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one typically involves multiple steps, starting from simpler precursors. The unique structure of this compound lends itself to various applications, particularly in the pharmaceutical industry, where it may interact with specific molecular targets such as enzymes or receptors to modulate their activity.
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities. The mechanism of action involves interactions with specific molecular targets, which can lead to various biological effects. Understanding these interactions is crucial for elucidating the therapeutic potential and optimizing the efficacy of such compounds in clinical applications.
Comparison with Similar Compounds
1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one can be compared with other compounds that share structural similarities but differ in specific functional groups.
| Compound Name | Unique Features |
|---|---|
| 2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | Contains an amino group and a ketone functional group |
| 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | Features a methoxymethyl group instead of ethoxymethyl |
| 1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one | Includes a methylamino group attached to the carbonyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume